molecular formula C12H17N3O2 B7876625 Methyl 2-(4-aminopiperidin-1-yl)nicotinate

Methyl 2-(4-aminopiperidin-1-yl)nicotinate

Cat. No.: B7876625
M. Wt: 235.28 g/mol
InChI Key: DCIGJNGAFKSMDE-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of nicotinic acid and piperidine, featuring a methyl ester group and an aminopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminopiperidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with aminopiperidine. One common method includes the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the nucleophilic substitution reaction with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopiperidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperidine or nicotinate rings .

Scientific Research Applications

Methyl 2-(4-aminopiperidin-1-yl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety can interact with biological receptors or enzymes, modulating their activity. The nicotinate part of the molecule may influence cellular processes such as energy metabolism and signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-aminopiperidin-1-yl)nicotinate
  • Methyl 5-methyl-6-(piperidin-1-yl)nicotinate
  • Methyl 2-(2-ethylpiperidin-1-yl)nicotinate

Uniqueness

Methyl 2-(4-aminopiperidin-1-yl)nicotinate is unique due to the specific positioning of the aminopiperidine group, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)10-3-2-6-14-11(10)15-7-4-9(13)5-8-15/h2-3,6,9H,4-5,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIGJNGAFKSMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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